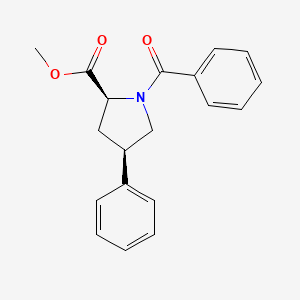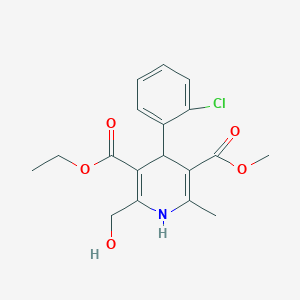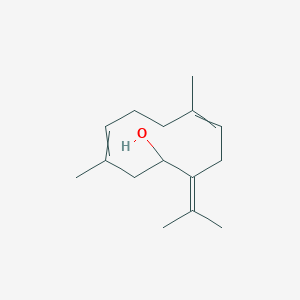![molecular formula C9H8F3NO B13412221 2,2,2-Trifluoro-1-[4-(methylamino)phenyl]ethan-1-one CAS No. 75822-12-7](/img/structure/B13412221.png)
2,2,2-Trifluoro-1-[4-(methylamino)phenyl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoro-1-[4-(methylamino)phenyl]ethan-1-one: is an organic compound with the molecular formula C9H8F3NO It is characterized by the presence of a trifluoromethyl group attached to an ethanone backbone, with a methylamino group on the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-[4-(methylamino)phenyl]ethan-1-one typically involves the reaction of 4-(methylamino)acetophenone with trifluoroacetic anhydride. The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Formation of substituted ethanones or phenyl derivatives
Aplicaciones Científicas De Investigación
Chemistry: 2,2,2-Trifluoro-1-[4-(methylamino)phenyl]ethan-1-one is used as a building block in organic synthesis. Its trifluoromethyl group imparts unique reactivity, making it valuable in the development of new chemical entities.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its fluorinated structure allows for easy detection using techniques such as NMR spectroscopy.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs that target specific enzymes or receptors. Its unique structure may enhance the bioavailability and metabolic stability of drug candidates.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it suitable for the synthesis of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 2,2,2-Trifluoro-1-[4-(methylamino)phenyl]ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, leading to specific biological effects. The compound may inhibit enzyme activity or modulate receptor signaling pathways, depending on its structure and the target.
Comparación Con Compuestos Similares
2,2,2-Trifluoroacetophenone: Similar in structure but lacks the methylamino group.
2,2,2-Trifluoro-1-phenylethanamine: Contains a trifluoromethyl group but has an amine instead of a ketone.
2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone: Similar structure with a nitro group instead of a methylamino group.
Uniqueness: 2,2,2-Trifluoro-1-[4-(methylamino)phenyl]ethan-1-one is unique due to the presence of both a trifluoromethyl group and a methylamino group. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it valuable for various applications.
Propiedades
Número CAS |
75822-12-7 |
|---|---|
Fórmula molecular |
C9H8F3NO |
Peso molecular |
203.16 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-1-[4-(methylamino)phenyl]ethanone |
InChI |
InChI=1S/C9H8F3NO/c1-13-7-4-2-6(3-5-7)8(14)9(10,11)12/h2-5,13H,1H3 |
Clave InChI |
QVQFUGBRORKFLK-UHFFFAOYSA-N |
SMILES canónico |
CNC1=CC=C(C=C1)C(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![8-(3,4,5-trimethoxyphenyl)-4a,5,7a,8-tetrahydrofuro[3,4-f][1,3]benzodioxole-4,7-dione](/img/structure/B13412193.png)




